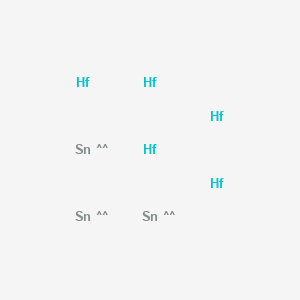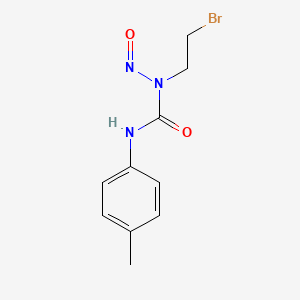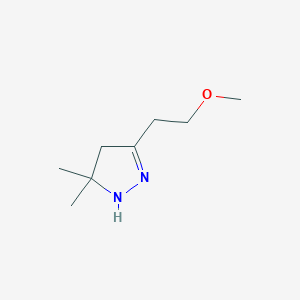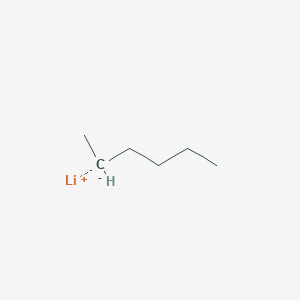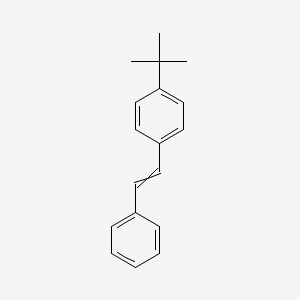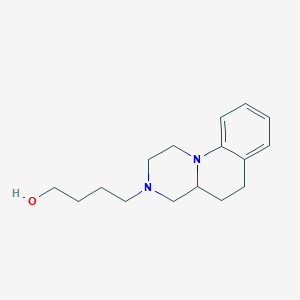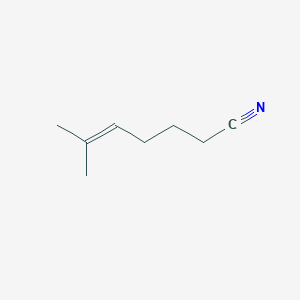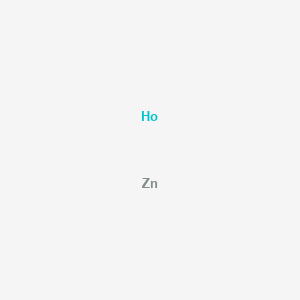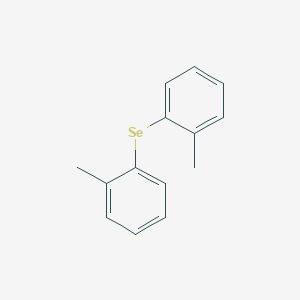
Tolyl selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolyl selenide is an organoselenium compound with the chemical formula C14H14Se It consists of a selenium atom bonded to a tolyl group, which is a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolyl selenide can be synthesized through several methods. One common approach involves the reaction of sodium selenide with tolyl halides. Sodium selenide is typically prepared by reducing elemental selenium with sodium borohydride (NaBH4) in an appropriate solvent. The resulting sodium selenide is then reacted with tolyl halides under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tolyl selenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides and selenones.
Reduction: Reduction of this compound can yield selenols or diselenides, depending on the reducing agent and conditions used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenols, diselenides
Substitution: Various organoselenium derivatives
Scientific Research Applications
Tolyl selenide has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of tolyl selenide involves its ability to participate in redox reactions. Selenium-containing compounds can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. In biological systems, this compound can modulate redox signaling pathways, leading to the activation of antioxidant defense mechanisms and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl selenide
- Methyl selenide
- Ethyl selenide
- Phenyl selenide
Comparison
Tolyl selenide is unique due to the presence of the tolyl group, which imparts distinct chemical and physical properties compared to other selenides. For example, the methyl group in the tolyl moiety can influence the compound’s reactivity and solubility. Additionally, this compound may exhibit different biological activities compared to other selenides due to its specific molecular structure .
Properties
CAS No. |
22077-56-1 |
|---|---|
Molecular Formula |
C14H14Se |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
1-methyl-2-(2-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C14H14Se/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
KARJXHREQJWKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Se]C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


